

Application Notes and Protocols for fMRI Studies of Reward Processing in Adolescents

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These application notes provide a comprehensive overview and detailed protocols for designing and conducting functional magnetic resonance imaging (fMRI) studies to investigate reward processing in adolescent populations. The following sections detail commonly used experimental paradigms, data acquisition and analysis procedures, and key considerations for research in this developmental period.

Introduction to Reward Processing in Adolescence

Adolescence is a critical period of neurodevelopment characterized by significant changes in reward-related behaviors. Functional MRI is a powerful non-invasive tool for probing the neural circuits that underlie these changes. A key focus of this research is the interplay between the ventral striatum, a crucial region for reward valuation and learning, and the prefrontal cortex, which is involved in cognitive control and decision-making.[1] Dysregulation in these circuits during adolescence has been linked to an increased propensity for risky behaviors and the onset of various psychiatric disorders.

Commonly employed fMRI tasks to study reward processing in adolescents can be broadly categorized into those that examine the anticipation of potential rewards and the response to reward outcomes or feedback. The Monetary Incentive Delay (MID) task and various forms of card-guessing or gambling tasks are among the most frequently used paradigms in this field.[2][3][4]

Key Experimental Paradigms

Two of the most prevalent tasks used to probe reward circuitry in adolescents are the Monetary Incentive Delay (MID) task and the Card-Guessing task. Both are effective at dissociating the neural responses to reward anticipation and reward outcome.

Monetary Incentive Delay (MID) Task

The MID task is designed to separate neural activity associated with the anticipation of a potential monetary reward from the brain's response to the actual receipt of that reward.^[2] Participants are presented with cues that signal the possibility of winning or losing a certain amount of money, followed by a target stimulus to which they must respond. Successful responses result in winning money or avoiding the loss of money.

Card-Guessing Task

Card-guessing tasks offer a simplified paradigm to investigate reward-related brain activity. In a typical setup, adolescents are asked to guess a feature of a concealed card, such as whether it is higher or lower than a certain number. This is followed by feedback indicating a win or a loss. This design allows for the examination of brain activation during both the anticipation phase (after the guess but before the outcome) and the feedback phase.

Data Presentation: Quantitative Parameters

The following tables summarize typical timing and fMRI acquisition parameters used in studies of adolescent reward processing. These values are compiled from various studies and represent a range of commonly employed settings.

Table 1: Typical Timing Parameters for Reward Tasks

Parameter	Monetary Incentive Delay (MID) Task	Card-Guessing Task
Cue Presentation	250 - 2000 ms	500 - 2000 ms
Anticipation/Delay	2000 - 4000 ms (often jittered)	2000 - 4000 ms (often jittered)
Target Presentation	160 - 500 ms	N/A (response is the guess itself)
Response Window	500 - 1500 ms	1000 - 2000 ms
Feedback Presentation	1000 - 2000 ms	1000 - 2000 ms
Inter-Trial Interval (ITI)	2000 - 6000 ms (often jittered)	2000 - 14000 ms (often jittered)

Table 2: Typical fMRI Acquisition Parameters

Parameter	Typical Value/Range
Scanner Strength	3.0 Tesla
Repetition Time (TR)	2000 - 2500 ms
Echo Time (TE)	25 - 35 ms
Flip Angle	70 - 90 degrees
Voxel Size	2.0 x 2.0 x 2.0 mm to 3.5 x 3.5 x 3.5 mm
Field of View (FOV)	192 x 192 mm to 240 x 240 mm
Slice Thickness	2.0 - 4.0 mm
Number of Slices	30 - 45

Experimental Protocols

The following are detailed protocols for the Monetary Incentive Delay (MID) task and a generic Card-Guessing task.

Protocol 1: Monetary Incentive Delay (MID) Task

Objective: To measure brain activation during the anticipation and receipt of monetary rewards and losses.

Materials:

- fMRI-compatible computer and display screen
- fMRI response box
- Stimulus presentation software (e.g., E-Prime, PsychoPy)

Procedure:

- Participant Instruction: Instruct the participant that they will be playing a game to win money. Explain the meaning of the different cues (e.g., a circle indicates a potential win, a square a potential loss, and a triangle no money at stake). Inform them that they need to respond as quickly as possible to a target stimulus (e.g., a white square) that will appear after a short delay.
- Practice Session: Have the participant complete a short practice session outside the scanner to ensure they understand the task.
- Task Execution (in scanner):
 - Each trial begins with the presentation of a cue (e.g., for 1000 ms) indicating the trial type (e.g., win \$5, win \$0.20, lose \$5, lose \$0.20, or no-stake).
 - The cue is followed by a variable delay period (anticipation phase) of 2000-4000 ms, during which a fixation cross is displayed.
 - A target stimulus is then briefly presented (e.g., for 300 ms). The participant must press a button on the response box before the target disappears.
 - Following the response, feedback is presented (e.g., for 1500 ms) indicating the outcome of the trial (e.g., "You won \$5.00!" or "You did not respond in time").
 - A variable inter-trial interval (ITI) with a fixation cross is presented for 2000-6000 ms before the next trial begins.

- Data Acquisition: Acquire fMRI data throughout the task.
- Post-Scan: Debrief the participant and provide them with the money they earned during the task.

Protocol 2: Card-Guessing Task

Objective: To measure brain activation during the anticipation and receipt of feedback in a simple reward task.

Materials:

- fMRI-compatible computer and display screen
- fMRI response box
- Stimulus presentation software

Procedure:

- Participant Instruction: Instruct the participant that they will be playing a card game. On each trial, they will see a card face down and will have to guess if the number on the card is high or low (e.g., higher or lower than 5). Correct guesses will result in a monetary reward.
- Practice Session: Allow the participant to play a few practice trials to familiarize themselves with the task.
- Task Execution (in scanner):
 - Each trial starts with the presentation of a face-down card and a prompt to make a guess (e.g., "Higher or Lower than 5?").
 - The participant makes their guess by pressing a corresponding button on the response box within a 2000 ms window.
 - After the guess, a variable anticipation period of 2000-4000 ms occurs, where a fixation cross is shown.

- Feedback is then presented for 1500 ms, showing the card turned over and the outcome (e.g., "+ 1.00" for a correct guess, "+ 1.00" for a correct guess, "+ 0.00" for an incorrect guess).
- A variable ITI of 2000-12000 ms with a fixation cross follows before the next trial.
- Data Acquisition: Collect fMRI data during the task.
- Post-Scan: Debrief the participant and provide their earnings.

fMRI Data Analysis Protocol

Objective: To identify brain regions showing differential activation during reward anticipation and outcome.

Software: Standard fMRI analysis software packages such as SPM, FSL, or AFNI.

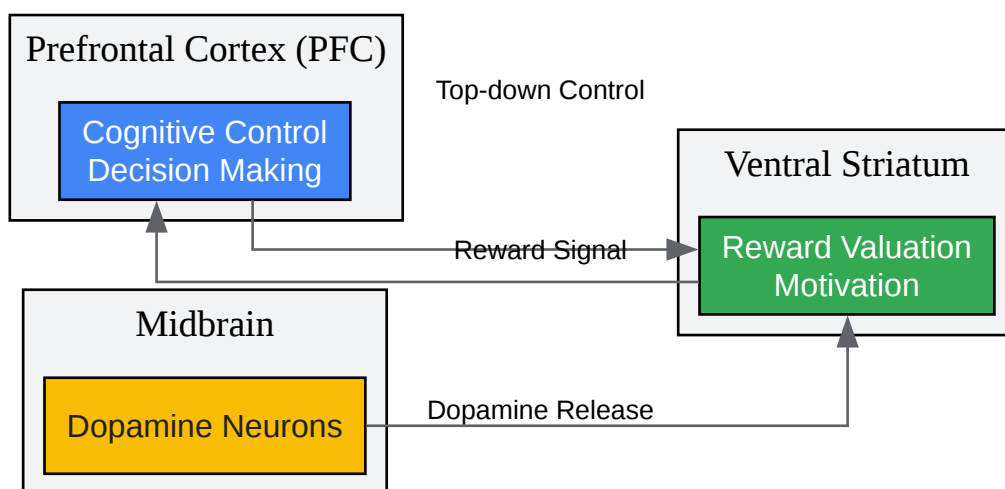
Steps:

- Preprocessing:
 - Slice Timing Correction: Correct for differences in acquisition time between slices in each volume.
 - Motion Correction: Realign all functional volumes to a reference volume to correct for head motion during the scan.
 - Coregistration: Spatially align the functional images with a high-resolution structural image of the same participant.
 - Normalization: Warp the structural and functional images to a standard brain template (e.g., MNI space) to allow for group-level analysis.
 - Spatial Smoothing: Apply a Gaussian kernel (typically 6-8mm FWHM) to the functional data to increase the signal-to-noise ratio.

- First-Level (Individual) Statistical Analysis:
 - Use a General Linear Model (GLM) to model the fMRI time series for each participant.
 - Create regressors for each event of interest in the task (e.g., cue for high reward, cue for low reward, cue for no-stake, win feedback, loss feedback).
 - Convolve these regressors with a hemodynamic response function (HRF).
 - Include motion parameters as nuisance regressors.
 - Define contrasts of interest to test specific hypotheses. Common contrasts include:
 - Reward Anticipation: [Cue High Reward > Cue No-Stake]
 - Reward Outcome: [Win Feedback > Loss Feedback]
- Second-Level (Group) Statistical Analysis:
 - Enter the contrast images from the first-level analysis into a group-level model (e.g., a one-sample t-test) to identify brain regions that show consistent activation across participants.
 - Apply a statistical threshold to the group activation maps, correcting for multiple comparisons (e.g., using a family-wise error rate or false discovery rate).

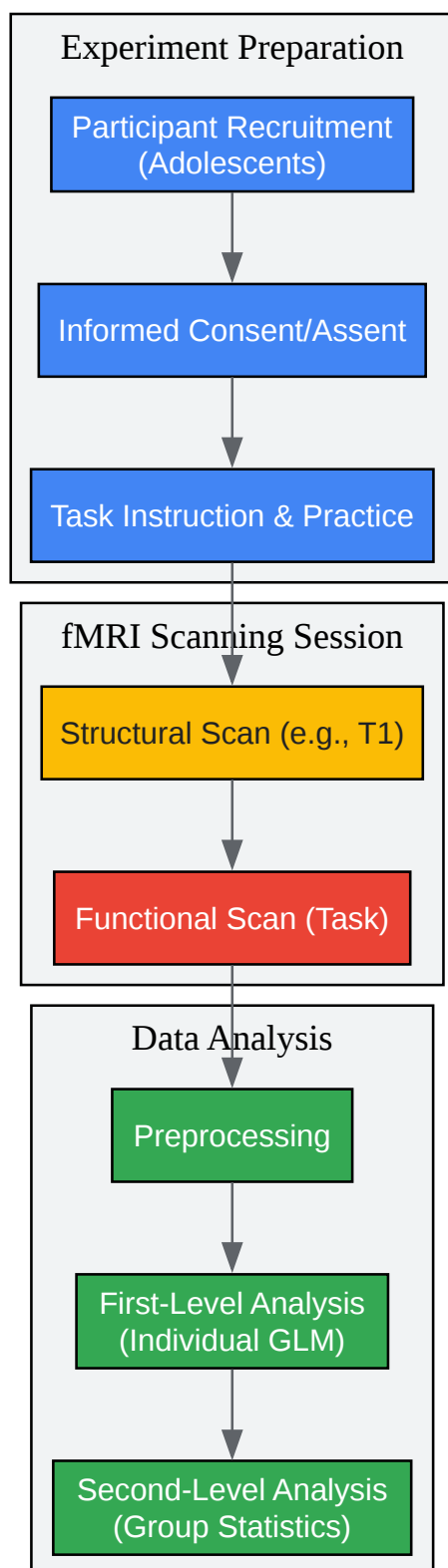
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in fMRI studies of adolescent reward processing.



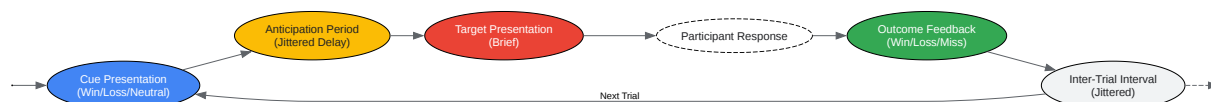
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Caption: Core reward processing signaling pathway.



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Caption: General fMRI experimental workflow.



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Caption: Logical flow of the MID task.

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